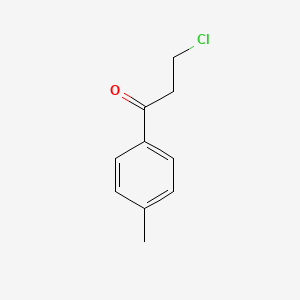

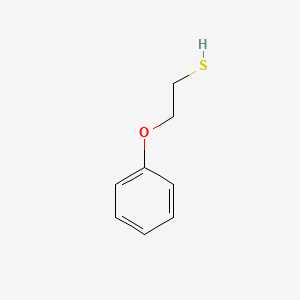

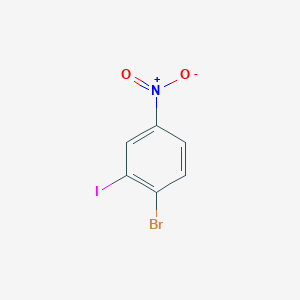

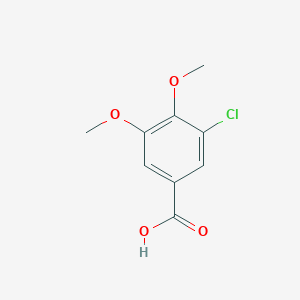

![molecular formula C11H15NO5S B1361645 3-[(3-Methoxypropyl)sulfamoyl]benzoic acid CAS No. 500292-39-7](/img/structure/B1361645.png)

3-[(3-Methoxypropyl)sulfamoyl]benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-[(3-Methoxypropyl)sulfamoyl]benzoic acid” is a sulfonamide derivative of benzoic acid. It has a molecular weight of 273.31 . The IUPAC name for this compound is 3-{[(3-methoxypropyl)amino]sulfonyl}benzoic acid . This compound has found wide application in the scientific community for its anti-inflammatory, anti-cancer, anti-bacterial, and anti-viral properties.

Molecular Structure Analysis

The molecular formula of “this compound” is C11H15NO5S . The InChI code for this compound is 1S/C11H15NO5S/c1-17-7-3-6-12-18(15,16)10-5-2-4-9(8-10)11(13)14/h2,4-5,8,12H,3,6-7H2,1H3,(H,13,14) .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 273.31 . Unfortunately, the search results do not provide more detailed physical and chemical properties of this compound.

Aplicaciones Científicas De Investigación

1. Uricosuric Agent Development

Research has shown that mono- and di-substituted sulfamoyl benzoic acids, potentially including 3-[(3-methoxypropyl)sulfamoyl]benzoic acid, have been explored as uricosuric agents for the treatment of gout and gouty arthritis (Sarbanes, 2002).

2. Luminescent Property Studies in Lanthanide Coordination Compounds

This compound has been employed as a ligand in the synthesis of lanthanide coordination compounds to test the influence of electron-releasing or electron-withdrawing substituents on the photophysical properties. This research contributes to understanding how chemical modifications can impact luminescence in these types of compounds (Sivakumar et al., 2010).

3. Carbonic Anhydrase Inhibition for Glaucoma Treatment

Derivatives of benzoic acid, such as this compound, have been tested as inhibitors of carbonic anhydrase isozymes. These studies are significant for developing treatments for conditions like glaucoma, as these compounds have been shown to have potential as topically acting anti-glaucoma agents (Mincione et al., 2001).

4. Selective Metalation in Organic Synthesis

The selective metalation of benzoic acid derivatives, including those similar to this compound, has been explored in organic chemistry. These studies provide insights into the development of new synthetic methods for producing complex organic molecules (Sinha et al., 2000).

5. Exploring Biological Activity of Benzoic Acid Derivatives

Research on the toxic properties of several derivatives of benzoic acids, including compounds structurally similar to this compound, has been carried out. These studies are crucial for understanding the potential toxicological impacts of these compounds in biological systems (Gorokhova et al., 2020).

Mecanismo De Acción

Target of Action

The primary targets of 3-[(3-Methoxypropyl)sulfamoyl]benzoic acid are currently unknown. This compound is a sulfonamide derivative, and sulfonamides are known to inhibit bacterial enzymes, particularly those involved in the synthesis of folic acid . .

Mode of Action

Without specific information on the targets of this compound, it’s challenging to describe its precise mode of action. Based on its structural similarity to other sulfonamides, it may bind to and inhibit enzymes, thereby disrupting essential biochemical processes .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Análisis Bioquímico

Biochemical Properties

3-[(3-Methoxypropyl)sulfamoyl]benzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions is primarily inhibitory, where this compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, this compound has been shown to alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation rates . Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, resulting in altered metabolic flux and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an enzyme inhibitor, binding to the active sites of target enzymes and preventing their catalytic activity. This inhibition can lead to downstream effects on various biochemical pathways. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over extended periods due to degradation. Long-term exposure to the compound can lead to sustained inhibition of target enzymes and prolonged changes in cellular metabolism and gene expression .

Propiedades

IUPAC Name |

3-(3-methoxypropylsulfamoyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO5S/c1-17-7-3-6-12-18(15,16)10-5-2-4-9(8-10)11(13)14/h2,4-5,8,12H,3,6-7H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZUQIZKISUHHOP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNS(=O)(=O)C1=CC=CC(=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40292785 |

Source

|

| Record name | 3-[(3-methoxypropyl)sulfamoyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40292785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

500292-39-7 |

Source

|

| Record name | 3-[(3-methoxypropyl)sulfamoyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40292785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.